5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline
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Overview
Description
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H9ClFNS and a molecular weight of 253.73 g/mol It is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfanyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-fluorothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder, hydrochloric acid
Substitution: Various nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline has several scientific research applications:
Mechanism of Action
The specific mechanism of action of 5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their structure and functional groups. For example, compounds with similar structures have been shown to inhibit enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(4-methylphenyl)sulfanyl]aniline
- 5-Chloro-2-[(4-bromophenyl)sulfanyl]aniline
- 5-Chloro-2-[(4-iodophenyl)sulfanyl]aniline
Uniqueness
5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline is unique due to the presence of the fluorophenyl group, which can impart different electronic and steric properties compared to other halogenated phenyl groups.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)sulfanylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNS/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYJKQLOBCQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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